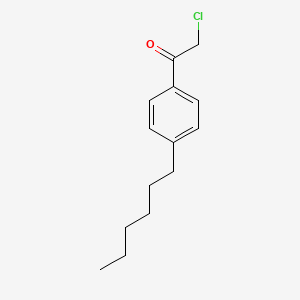

2-Chloro-1-(4-hexylphenyl)ethan-1-one

描述

Significance of α-Haloketone Frameworks as Synthetic Intermediates in Advanced Organic Synthesis

The utility of α-haloketones as synthetic intermediates is a cornerstone of modern organic synthesis. mdpi.com Their importance stems from the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.comresearchgate.netresearchgate.net This dual reactivity allows for a wide range of reactions with various nucleophiles, leading to the construction of complex molecular architectures. researchgate.net

One of the most significant applications of α-haloketones is in the synthesis of heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. mdpi.comnih.gov For instance, they are key precursors in the Hantzsch thiazole (B1198619) synthesis and other cyclization reactions to form furans, imidazoles, and quinoxalines. researchgate.net The versatility of α-haloketones has been demonstrated in their use as key intermediates for blockbuster pharmacological compounds. mdpi.comnih.gov Furthermore, these compounds are valuable in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Historical Context of α-Haloketone Chemistry and Its Evolution in Research

The study of α-haloketones dates back to the 19th century, with phenacyl bromide first being reported in 1871. wikipedia.org Early research focused on understanding their fundamental reactivity, such as their lachrymatory properties and their utility as alkylating agents. Over the decades, the field has evolved significantly, with continuous development of new synthetic methodologies for their preparation and novel applications in organic synthesis. mdpi.comnih.gov

Initially, the synthesis of α-haloketones often involved direct halogenation of the parent ketone. mdpi.com While effective, these methods sometimes presented challenges related to selectivity and the use of hazardous reagents. Modern advancements have focused on developing greener, more efficient, and versatile synthetic protocols. mdpi.comnih.gov The ongoing research in this area continues to expand the synthetic utility of α-haloketones, solidifying their role as indispensable tools for organic chemists.

Scope of Academic Research on 2-Chloro-1-(4-hexylphenyl)ethan-1-one within the Broader α-Haloketone Class

A comprehensive review of the current academic literature indicates that while the broader class of α-haloketones is extensively studied, dedicated research focusing solely on this compound is not widely available. Its chemical structure, featuring a 4-hexylphenyl group, suggests its potential application in the synthesis of molecules with increased lipophilicity, which can be a desirable trait in medicinal chemistry. However, specific studies detailing its synthesis, reactivity, and applications are not prevalent in peer-reviewed journals.

The available information is primarily from chemical suppliers and databases, which confirm its identity and basic properties. The lack of extensive academic literature may suggest that this compound is either a relatively new building block, has been primarily used in proprietary industrial research, or that its specific synthetic applications have not yet been widely published. Further research would be necessary to fully elucidate its unique chemical properties and potential applications beyond the general reactivity expected of a phenacyl chloride derivative.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 81539-57-3 |

| Molecular Formula | C14H19ClO |

| Molecular Weight | 238.75 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(4-hexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDFSKDVRCHYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368529 | |

| Record name | 2-Chloro-1-(4-hexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81539-57-3 | |

| Record name | 2-Chloro-1-(4-hexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 4 Hexylphenyl Ethan 1 One and Analogous α Chloroketones

Direct Halogenation Approaches for α-Chloroketones

The direct halogenation of ketones at the alpha (α) carbon is a widely employed method for synthesizing α-chloroketones. This reaction proceeds through the formation of an enol or enolate intermediate and can be catalyzed by either acid or base.

Acid-Catalyzed Enolization and Halogenation Mechanisms in Ketones

In an acidic medium, the halogenation of a ketone is initiated by the protonation of the carbonyl oxygen. masterorganicchemistry.comlibretexts.orgjove.com This initial step increases the acidity of the α-hydrogens, facilitating their removal by a weak base to form an enol tautomer. masterorganicchemistry.comjove.com The enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking an electrophilic halogen such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This attack results in the formation of a new carbon-halogen bond at the α-position and a resonance-stabilized oxonium ion intermediate. libretexts.orglibretexts.org The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the α-halogenated ketone product. masterorganicchemistry.comlibretexts.orglibretexts.org This acid-catalyzed pathway ensures that monohalogenation is the primary outcome, as the introduction of an electron-withdrawing halogen atom deactivates the product towards further halogenation. chemistrysteps.comwikipedia.org

Regioselective Chlorination Strategies for Aryl Ketones

For unsymmetrical ketones, such as aryl ketones, the regioselectivity of halogenation is a critical consideration. Under acidic conditions, halogenation occurs preferentially at the more substituted α-carbon. chemistrysteps.com This selectivity is attributed to the formation of the more thermodynamically stable, more substituted enol intermediate. jove.comchemistrysteps.com In the synthesis of 2-Chloro-1-(4-hexylphenyl)ethan-1-one from its precursor, 1-(4-hexylphenyl)ethan-1-one, the objective is to selectively chlorinate the methyl group (the α-position) rather than the aromatic ring. The acid-catalyzed mechanism inherently favors α-halogenation over electrophilic aromatic substitution. To further control this selectivity, specific halogenating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed in place of elemental chlorine. masterorganicchemistry.com

Friedel-Crafts Acylation as a Precursor to Phenacyl Halides

An alternative and highly effective strategy for preparing phenacyl halides involves a two-step process: the synthesis of the parent aryl ketone via Friedel-Crafts acylation, followed by the α-halogenation of the resulting ketone.

Acylation of Hexylbenzene: Methodological Considerations

The precursor ketone, 1-(4-hexylphenyl)ethan-1-one, is synthesized through the Friedel-Crafts acylation of hexylbenzene. This classic electrophilic aromatic substitution reaction involves treating hexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org The hexyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group. The acylation occurs predominantly at the para-position due to the steric hindrance at the ortho-positions imposed by the hexyl chain. The product of this reaction is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

Catalytic Systems in Friedel-Crafts Acylation for Aromatic Ketone Synthesis

The choice of catalyst is crucial for a successful Friedel-Crafts acylation. Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are used. masterorganicchemistry.commasterorganicchemistry.com The Lewis acid activates the acyl halide by forming a complex, which then generates a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com However, these catalysts form strong complexes with the product ketone, necessitating their use in greater than stoichiometric quantities and leading to significant chemical waste during aqueous workup. organic-chemistry.org

To overcome these limitations, modern research has focused on developing more environmentally friendly and recyclable catalytic systems. Solid acid catalysts, such as zeolites and clays like montmorillonite K10, have emerged as "greener" alternatives. acs.org Other efficient catalysts include metal triflates and aluminum dodecatungstophosphate, which can be used in catalytic amounts and are often recoverable and reusable. organic-chemistry.org

Interactive Table: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst Type | Examples | Key Advantages | Key Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, widely applicable | Requires stoichiometric amounts, moisture sensitive, generates significant waste |

| Solid Acid Catalysts | Zeolites, Montmorillonite Clay | Recyclable, environmentally benign, easy to separate from product | May require higher reaction temperatures, can be less active than traditional catalysts |

| Reusable Catalysts | Metal Triflates (e.g., Er(OTf)₃), Heteropoly acids (e.g., AlPW₁₂O₄₀) | Can be used in catalytic amounts, often water-tolerant, recyclable | Higher initial cost compared to traditional Lewis acids |

Alternative Synthetic Pathways to α-Chloroketones

Beyond the direct chlorination of ketones, several other methodologies have been established for the synthesis of α-chloroketones, each offering distinct advantages in terms of substrate scope, safety, and efficiency.

Conversion from Alkyl Esters

A notable pathway to α-chloroketones that circumvents the use of hazardous reagents like diazomethane involves a one-carbon chain extension of alkyl esters. In this method, a methyl ester is reacted with dimethylsulfoxonium methylide, which results in the formation of a β-keto dimethylsulfoxonium ylide. Subsequent treatment of this intermediate with hydrogen chloride in a solvent such as tetrahydrofuran (THF) leads to the elimination of dimethyl sulfoxide (DMSO) and the formation of the corresponding α-chloroketone. This approach has proven effective for the synthesis of N-protected α-amino epoxides, which are important pharmaceutical intermediates. nih.govorganic-chemistry.org

More recently, a continuous flow synthesis method has been developed, offering a rapid and highly chemoselective route to α-chloroketones from a diverse range of esters. dntb.gov.uaorganic-chemistry.org This technique utilizes transient chloromethyllithium, which reacts with esters bearing various substituents, including (hetero)aromatic, aliphatic, alkynyl, and alkenyl groups. The reaction is remarkably fast, occurring on a timescale of less than five seconds, and provides high yields of up to 99% with a significant throughput. dntb.gov.uaorganic-chemistry.org

Table 1: Comparison of Methods for Converting Alkyl Esters to α-Chloroketones

| Feature | Dimethylsulfoxonium Methylide Method | Continuous Flow with Chloromethyllithium |

|---|---|---|

| Key Reagents | Dimethylsulfoxonium methylide, HCl | Chloromethyllithium |

| Reaction Time | Longer reaction times | < 5 seconds |

| Safety | Avoids diazomethane | Handles transient, highly reactive species in a controlled manner |

| Substrate Scope | Demonstrated for various methyl esters | Broad scope including diverse functional groups |

| Yield | Good to high yields | Up to 99% |

| Throughput | Batch process | High throughput (~10.6 g/h) |

Routes Involving Diazo Compounds

The Arndt-Eistert homologation is a classical and widely recognized method for the synthesis of α-chloroketones that proceeds through a diazoketone intermediate. alfa-chemistry.comnih.gov This process typically involves the reaction of an acyl chloride with diazomethane to form an α-diazoketone. researchgate.net To prevent the formation of the α-chloroketone as a byproduct during this step, an excess of diazomethane is often necessary. researchgate.net The resulting diazoketone is then treated with a source of hydrogen chloride, such as anhydrous ethereal HCl, to yield the final α-chloroketone. mit.edu

Due to the toxic and explosive nature of diazomethane, significant efforts have been made to develop safer handling procedures. nih.govalfa-chemistry.com Continuous flow technology has emerged as a particularly effective solution, allowing for the in situ generation and immediate consumption of diazomethane. alfa-chemistry.commit.edu This approach mitigates the risks associated with the storage and handling of this hazardous reagent, making the synthesis of α-chloroketones, especially chiral ones from N-protected amino acids, safer and more scalable. alfa-chemistry.commit.edu These chiral α-chloroketones are crucial building blocks for HIV protease inhibitors like atazanavir. alfa-chemistry.commit.edu

Direct Conversion from Alcohols to α-Chloroketones

A practical and efficient one-pot method for the direct synthesis of α-chloro aldehydes and α-chloroketones from primary and secondary alcohols has been developed. This transformation utilizes trichloroisocyanuric acid (TCCA) as a dual-function reagent, serving as both the stoichiometric oxidant and the α-halogenating agent. TCCA is an attractive reagent due to its safety, low cost, and wide availability.

The reaction conditions are tailored to the substrate. For the conversion of primary alcohols to α-chloro aldehydes, the addition of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) as an oxidation catalyst is required. For secondary alcohols, the transformation into α-chloroketones is promoted by the addition of methanol (MeOH), which facilitates the chlorination of the intermediate ketone, likely by assisting in enol formation. This method demonstrates a broad substrate scope, including benzylic, aliphatic, and cyclic alcohols, and offers good yields and selectivity without the need for isolating the intermediate ketone.

Table 2: Conditions for Direct Conversion of Alcohols to α-Chloro Carbonyls using TCCA

| Substrate Type | Additive/Catalyst | Product |

|---|---|---|

| Primary Alcohols | TEMPO | α-Chloro Aldehydes |

| Secondary Alcohols | Methanol (MeOH) | α-Chloroketones |

Nucleophilic Fluorination of Brominated Precursors within the α-Haloketone Class

The synthesis of α-fluoroketones can be achieved through a nucleophilic substitution reaction on α-bromoketones. This halogen exchange (Halex) reaction is a fundamental transformation in organic synthesis. The mechanism typically follows an SN2 pathway, where a nucleophilic fluoride source displaces the bromide leaving group.

A variety of nucleophilic fluoride reagents can be employed for this purpose, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides (e.g., TBAF). nih.gov The efficiency of the reaction is often enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents that can effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. While this method is a standard procedure, achieving high yields can sometimes be challenging due to factors such as the reactivity of the substrate and the solubility of the fluoride source. Recent advancements focus on developing promoters, such as unbalanced ion pair promoters, to accelerate nucleophilic fluorinations with KF. dntb.gov.ua

Continuous Flow Synthesis Techniques for α-Chloroketones

Continuous flow chemistry has revolutionized the synthesis of α-chloroketones by enabling the safe use of highly reactive and hazardous intermediates and by offering enhanced control over reaction parameters, leading to improved yields and scalability. dntb.gov.uaorganic-chemistry.orgmit.edu

Asymmetric Synthesis of Chiral α-Chloroketones

The production of enantiomerically pure α-chloroketones is of paramount importance, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer over the other.

A common strategy for the asymmetric synthesis of α-chloroketones involves starting from readily available chiral precursors, such as N-protected amino acids. alfa-chemistry.comnih.gov The inherent chirality of the amino acid is carried through the synthetic sequence to establish the stereocenter in the final product. The conversion typically proceeds via the formation of a chiral diazoketone, which is then halogenated to the α-chloroketone, as described in the context of continuous flow synthesis. alfa-chemistry.commit.edu

The use of chiral catalysts is another powerful approach to induce enantioselectivity. In this method, a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer. For instance, chiral scandium(III) N,N'-dioxide Lewis acid catalysts have been successfully employed in the asymmetric homologation of ketones with α-diazo esters to produce optically active β-keto esters. While this example leads to β-keto esters, the principle of using chiral Lewis acids can be extended to other transformations involving prochiral substrates to generate chiral products. The development of catalytic asymmetric methods is highly desirable as it is often more atom-economical than using stoichiometric chiral reagents or auxiliaries.

Spectroscopic Characterization Methodologies for α Chloroketone Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-1-(4-hexylphenyl)ethan-1-one, both ¹H and ¹³C NMR, along with advanced 2D techniques, offer a complete picture of its atomic arrangement.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, chloromethyl, and hexyl chain protons. The aromatic protons on the para-substituted phenyl ring are expected to appear as two doublets in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the adjacent carbonyl group. The methylene (B1212753) protons adjacent to the chlorine atom (–CH₂Cl) are significantly deshielded and would likely present as a sharp singlet around 4.7 ppm. The protons of the hexyl group will show a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (Ha) | ~7.8 | Doublet |

| Aromatic (Hb) | ~7.3 | Doublet |

| Chloromethyl (-CH₂Cl) | ~4.7 | Singlet |

| Benzylic (-CH₂-) | ~2.6 | Triplet |

| Methylene (-CH₂-)x4 | ~1.3-1.6 | Multiplet |

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, likely in the range of 190-200 ppm. The aromatic carbons will resonate between 125 and 150 ppm, with the carbon attached to the carbonyl group being the most deshielded. The chloromethyl carbon (–CH₂Cl) will appear around 40-50 ppm. The carbons of the hexyl chain will give rise to a series of signals in the upfield region, typically between 14 and 40 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~192 |

| Aromatic (C-CO) | ~135 |

| Aromatic (C-hexyl) | ~145 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~128 |

| Chloromethyl (-CH₂Cl) | ~46 |

| Benzylic (-CH₂-) | ~36 |

| Methylene (-CH₂-)x4 | ~22-32 |

To further confirm the structure of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. wikipedia.org

A COSY experiment would reveal the coupling between adjacent protons. libretexts.org For instance, it would show correlations between the aromatic protons, as well as between the protons within the hexyl chain, confirming their connectivity.

An HSQC spectrum correlates directly bonded proton and carbon atoms. nanalysis.com This would definitively link the proton signals of the chloromethyl group, the aromatic ring, and the hexyl chain to their corresponding carbon signals, providing unambiguous assignments for both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups and Molecular Structure

The IR spectrum of this compound will be dominated by a strong absorption band for the carbonyl group (C=O) stretching vibration, which is expected to appear around 1690 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the region of 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the hexyl group will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Strong |

| Carbonyl (C=O) Stretch | ~1690 | Strong |

| Aromatic C=C Stretch | ~1600, 1450 | Medium-Weak |

Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis for Structural Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 238, with an [M+2]⁺ peak of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group. A prominent fragment would be the 4-hexylbenzoyl cation at m/z 189, resulting from the loss of the chloromethyl radical (•CH₂Cl). Another significant fragmentation pathway would be the loss of the hexyl group, leading to a fragment at m/z 153. Further fragmentation of the hexyl chain would also be observed.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 238/240 | [M]⁺/[M+2]⁺ |

| 189 | [M - CH₂Cl]⁺ |

| 153 | [M - C₆H₁₃]⁺ |

| 121 | [C₆H₄CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or hexane (B92381) is expected to show absorptions characteristic of an aromatic ketone. There will likely be a strong absorption band around 250-260 nm, corresponding to the π → π* transition of the benzoyl chromophore. A weaker n → π* transition of the carbonyl group may be observed as a shoulder or a separate band at longer wavelengths, typically around 300-320 nm. The presence of the chlorine atom is not expected to significantly alter the main absorption bands of the aromatic ketone chromophore. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~255 |

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

The definitive structural elucidation of an organic molecule like this compound relies on piecing together complementary information from various spectroscopic methods. No single technique provides a complete picture, but their combined use allows for a detailed and confirmed structural assignment. Infrared (IR) spectroscopy is typically used to identify the functional groups present, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule.

Detailed Research Findings

A cohesive analysis of these techniques would confirm the presence of the carbonyl group, the chloroacetyl moiety, and the 1,4-disubstituted (para) aromatic ring with a hexyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different hydrogen environments in the molecule. The aromatic protons would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the carbonyl group and the chlorine atom (-COCH₂Cl) would produce a singlet further downfield (around δ 4.5-5.0 ppm) due to the strong electron-withdrawing effects of both the carbonyl and the chlorine. The hexyl chain would show a series of signals in the upfield region (δ 0.8-2.7 ppm), including a triplet for the terminal methyl group and multiplets for the methylene groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield (typically δ 190-200 ppm). The carbons of the aromatic ring would resonate in the δ 120-150 ppm region. The methylene carbon attached to the chlorine (-CH₂Cl) would be found around δ 45-50 ppm. The carbons of the hexyl group would appear in the upfield region (δ 14-40 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would clearly indicate the presence of the ketone functional group with a strong absorption band for the C=O stretch, typically in the range of 1680-1700 cm⁻¹. The presence of the C-Cl bond would be indicated by a signal in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the hexyl group would appear just below 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 238.75 for the most common isotopes (³⁵Cl). A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Fragmentation patterns would likely show the loss of the chloromethyl radical (•CH₂Cl) and cleavage at the hexyl chain, providing further structural confirmation.

By integrating the data from these spectroscopic techniques, the complete structure of this compound can be confidently determined.

Data Tables

Below are tables of predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | Doublet | 2H | Aromatic protons ortho to carbonyl |

| ~ 7.30 | Doublet | 2H | Aromatic protons meta to carbonyl |

| ~ 4.70 | Singlet | 2H | -COCH₂Cl |

| ~ 2.65 | Triplet | 2H | -CH₂- attached to the aromatic ring |

| ~ 1.60 | Multiplet | 2H | -CH₂- of the hexyl chain |

| ~ 1.30 | Multiplet | 6H | -(CH₂)₃- of the hexyl chain |

| ~ 0.90 | Triplet | 3H | Terminal -CH₃ of the hexyl chain |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ ppm) | Assignment |

| ~ 191.0 | C=O (Carbonyl) |

| ~ 145.0 | Aromatic C attached to the hexyl group |

| ~ 134.0 | Aromatic C attached to the carbonyl group |

| ~ 129.0 | Aromatic CH carbons |

| ~ 128.5 | Aromatic CH carbons |

| ~ 46.0 | -COCH₂Cl |

| ~ 36.0 | -CH₂- attached to the aromatic ring |

| ~ 31.5 | -CH₂- of the hexyl chain |

| ~ 31.0 | -CH₂- of the hexyl chain |

| ~ 29.0 | -CH₂- of the hexyl chain |

| ~ 22.5 | -CH₂- of the hexyl chain |

| ~ 14.0 | Terminal -CH₃ of the hexyl chain |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2955, 2870 | Strong | Aliphatic C-H stretch |

| ~ 1690 | Strong | C=O (Ketone) stretch |

| ~ 1605, 1470 | Medium | Aromatic C=C stretch |

| ~ 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 238 | ~ 60% | [M]⁺ (with ³⁵Cl), Molecular ion |

| 240 | ~ 20% | [M+2]⁺ (with ³⁷Cl) |

| 189 | High | [M - CH₂Cl]⁺ |

| 161 | High | [M - C₆H₁₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Computational Studies and Theoretical Investigations of α Haloketone Reactivity

Quantum Chemical Calculations on Reaction Pathways and Transition States

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These methods allow for the detailed exploration of reaction mechanisms, providing information about the energies of reactants, products, and the transition states that connect them.

Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of organic reactions, including those involving α-haloketones. umn.edu DFT calculations can accurately model the potential energy surface of a reaction, helping to identify the most likely pathway. For α-haloketones, DFT studies have been instrumental in analyzing competing reaction mechanisms, such as nucleophilic substitution (SN2) and epoxidation. up.ac.za

These computational models can determine the activation energies for different pathways, providing a quantitative measure of their feasibility. up.ac.za For instance, in the reaction of an α-haloketone with a nucleophile, DFT can be used to calculate the energy barrier for the direct displacement of the chloride ion versus the initial attack at the carbonyl carbon. The geometry of the transition state (TS), a critical point on the reaction pathway, can be optimized, and its single imaginary frequency confirms it as a true saddle point connecting reactants and products. up.ac.za Combined experimental and computational approaches provide a deeper understanding of the reaction mechanisms. umn.edu

Table 1: Illustrative DFT-Calculated Parameters for α-Haloketone Reactions Note: This table presents generalized data from studies on analogous α-haloketones to illustrate the type of information obtained from DFT calculations, as specific data for 2-Chloro-1-(4-hexylphenyl)ethan-1-one is not available in the cited literature.

| Reaction Type | Nucleophile | Calculated Parameter | Typical Value (kcal/mol) |

| SN2 Substitution | Hydroxide Ion | Activation Energy (Ea) | 15 - 25 |

| Epoxidation | Methoxide Ion | Activation Energy (Ea) | 10 - 20 |

| Carbonyl Addition | Cyanide Ion | Reaction Energy (ΔEr) | -5 to -15 |

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. semanticscholar.org For a chemical reaction, the PES provides a complete map of all possible pathways. up.ac.zarsc.org Computational chemists use algorithms to locate the minimum energy pathways on the PES, which correspond to the most probable reaction routes. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. up.ac.za An IRC calculation maps the path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species on the PES. up.ac.za

While PES analysis provides a static picture of a reaction, ab initio molecular dynamics (MD) simulations can model the dynamic evolution of the system over time. mit.edu MD simulations solve the classical equations of motion for the atoms on a PES calculated by quantum mechanical methods. This approach can reveal dynamic effects, such as post-transition state bifurcations, where a single transition state leads to multiple products. mit.edu For α-haloketone reactions, MD can simulate the trajectory of an incoming nucleophile, providing insights into the steric and electronic factors that guide its approach to the electrophilic centers of the molecule.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These relationships are powerful predictive tools in physical organic chemistry.

Linear Free Energy Relationships (LFERs) are a cornerstone of QSRR, correlating the logarithm of a reaction rate constant (log k) with the logarithm of an equilibrium constant (log K) for a series of related reactions. libretexts.orgwikipedia.org The underlying principle is that if a series of compounds undergoes two different reactions via similar mechanisms, the changes in Gibbs free energy of activation (ΔG‡) will be proportional to the changes in the standard Gibbs free energy of reaction (ΔG°). libretexts.org By plotting log k versus log K for a series of α-haloketones with varying substituents, a linear correlation provides strong evidence that the reaction mechanism is consistent across the series. libretexts.org

The Hammett equation is one of the most widely used LFERs in organic chemistry, developed to quantify the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgnumberanalytics.com The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It is a measure of the electronic effect (inductive and resonance) of the substituent. wikipedia.orgdalalinstitute.com

ρ (rho) is the reaction constant, which depends on the nature of the reaction, the solvent, and the temperature. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orgdalalinstitute.com

For this compound, the substituent of interest is the hexyl group at the para position. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups and a negative charge is building up in the transition state. wikipedia.orglibretexts.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, which stabilize a positive charge buildup in the transition state. researchgate.net

The σ value for a para-alkyl group is negative, reflecting its electron-donating character. Therefore, for a reaction with a positive ρ value (e.g., nucleophilic attack where negative charge develops), the p-hexyl group in this compound would be expected to slightly decrease the reaction rate compared to the unsubstituted 2-chloro-1-phenylethanone.

Table 2: Selected Hammett Substituent Constants (σ) for Para-Substituents

| Substituent (para-) | σₚ Value | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -C₆H₁₃ (Hexyl) | ~ -0.15 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Strongly Electron-Donating |

Computational Insights into Stereochemical Outcomes of α-Haloketone Transformations

When an α-haloketone reaction creates a new chiral center, computational chemistry can be a powerful tool for predicting and understanding the stereochemical outcome. researchgate.net This is particularly relevant in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Theoretical models can be used to calculate the energies of the diastereomeric transition states that lead to different stereoisomers. According to transition state theory, the product ratio is determined by the difference in the free energies of these competing transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

For example, in an organocatalyzed reaction, DFT can be used to model the interaction between the α-haloketone substrate, the nucleophile, and the chiral catalyst. wikipedia.org By analyzing the geometries and energies of the possible transition state assemblies, researchers can rationalize why a particular stereoisomer is formed preferentially. These calculations can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that are responsible for the enantiocontrol, providing valuable guidance for the design of more effective catalysts. researchgate.net While specific stereochemical studies on this compound are not prevalent, these computational principles are broadly applicable to understanding its potential transformations. acs.org

Advanced Synthetic Utility and Emerging Applications of α Chloroketones in Research

Role as Versatile Building Blocks in Complex Organic Synthesis

α-Chloroketones, including 2-Chloro-1-(4-hexylphenyl)ethan-1-one, are highly valued in organic synthesis due to their bifunctional nature. They possess two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity allows for a wide range of chemical transformations, making them crucial intermediates in the synthesis of complex organic molecules and particularly in the construction of various heterocyclic systems.

The reactivity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making the chlorine atom a good leaving group in nucleophilic substitution reactions. Simultaneously, the carbonyl group itself can undergo nucleophilic attack. This versatility has been exploited in numerous synthetic strategies.

One of the most significant applications of α-chloroketones is in the synthesis of nitrogen-, sulfur-, and oxygen-containing heterocycles. These reactions often proceed through a sequence of nucleophilic substitution followed by condensation or cyclization. For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide to yield a thiazole ring, a common scaffold in many biologically active compounds. Similarly, reactions with amidines, ureas, and other dinucleophiles provide access to a diverse array of five- and six-membered heterocyclic rings.

Examples of Heterocyclic Systems Synthesized from α-Chloroketones:

| Heterocycle Class | Reagent Type |

| Thiazoles | Thioamides, Thioureas |

| Imidazoles | Amidines |

| Oxazoles | Amides |

| Pyrroles | β-enamino ketones |

| Quinoxalines | o-Phenylenediamines |

| Benzofurans | Salicylaldehydes |

The presence of the 4-hexylphenyl group in this compound can impart increased lipophilicity to the resulting molecules, which can be advantageous in the development of new pharmaceutical agents or functional materials where solubility and membrane permeability are important factors.

Applications in Materials Science and Polymer Chemistry

The reactive nature of α-chloroketones suggests their potential utility in the field of materials science and polymer chemistry, although specific applications for this compound are not extensively documented in current literature.

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. While various ketone-based compounds are known to function as photoinitiators, the specific use of α-chloroketones, including this compound, in the photopolymerization of acrylates and epoxides is not well-established in the scientific literature. The primary classes of photoinitiators for these applications are typically α-hydroxyketones, α-aminoketones, and acylphosphine oxides for radical polymerization, and onium salts for cationic polymerization.

The ability of α-haloketones to undergo a variety of chemical transformations makes them attractive candidates for the synthesis of functional materials. In principle, the α-chloroketone moiety can be used to anchor specific functional groups onto polymer backbones or surfaces, or to act as a cross-linking site. The long hexyl chain of this compound could also be exploited to influence the physical properties of materials, such as their solubility, thermal behavior, or self-assembly characteristics. However, based on available scientific literature, the development of functional materials specifically incorporating this compound or its derivatives has not been reported.

Precursors for Organometallic Species Synthesis

In the context of organometallic chemistry, α-chloroketones are typically employed as electrophilic substrates that react with pre-formed organometallic reagents (e.g., Grignard reagents, organolithiums, or organocuprates). These reactions result in the formation of new carbon-carbon bonds and lead to products such as β-hydroxy ketones or α,β-unsaturated ketones, depending on the reaction conditions and the nature of the organometallic reagent.

The role of α-chloroketones as precursors for the synthesis of new organometallic species, where the α-chloroketone itself would be transformed into an organometallic compound, is not a common synthetic strategy. The reactivity of the carbonyl group and the lability of the C-Cl bond generally make other functional groups more suitable for directing the formation of stable organometallic complexes. There is no specific information in the reviewed literature to suggest that this compound is used as a precursor for the synthesis of organometallic species.

Environmental Pathways and Transformation of Halogenated Ketones in Research

Formation as Byproducts in Water Treatment Processes (e.g., Chlorination of Wastewater)

Halogenated ketones are a recognized class of disinfection byproducts (DBPs) that can form during water and wastewater treatment, particularly when chlorine-based disinfectants are used. bohrium.comnih.govsensorex.comaosts.com The process of chlorination, while essential for eliminating waterborne pathogens, can lead to unintentional reactions between the disinfectant (e.g., chlorine) and naturally occurring or anthropogenic organic matter present in the water. jhu.eduescholarship.org

The formation of a specific compound like 2-Chloro-1-(4-hexylphenyl)ethan-1-one is contingent on the presence of its specific precursor molecule in the untreated water. The logical precursor for this compound is 4-hexylacetophenone. This precursor belongs to the broader group of alkylphenols and related compounds, which are known to be present in wastewater effluents, originating from the breakdown of surfactants, industrial chemicals, and consumer products. researchgate.netresearchgate.netwitpress.com

The chemical reaction mechanism responsible for the formation of α-chloro ketones from their ketone precursors in the presence of chlorine is known as alpha-halogenation. youtube.com Under the conditions typical of water chlorination, the chlorine can substitute a hydrogen atom on the carbon atom adjacent to the carbonyl group (the α-carbon) of the precursor molecule, 4-hexylacetophenone, resulting in the formation of this compound.

The table below summarizes common precursors found in water sources and the resulting classes of halogenated disinfection byproducts that can be formed during chlorination.

| Precursor Class | Specific Precursor Example | Resulting Halogenated DBP Class | Specific DBP Example |

|---|---|---|---|

| Natural Organic Matter (NOM) | Humic/Fulvic Acids | Trihalomethanes (THMs), Haloacetic Acids (HAAs) | Trichloromethane, Dichloroacetic Acid |

| Alkylacetophenones | 4-Hexylacetophenone | α-Chloro Ketones | This compound |

| Phenols | Phenol, Alkylphenols | Halogenated Phenols | 2,4,6-Trichlorophenol |

| Amino Acids | Tryptophan, Aspartic Acid | Haloacetonitriles (HANs), Haloacetamides (HAMs) | Dichloroacetonitrile, Dichloroacetamide |

Environmental Fate and Degradation Pathways of Halogenated Ketones

Once formed and released into the environment, the fate of halogenated ketones is governed by their persistence and susceptibility to various degradation processes. Halogenated organic compounds can be resistant to degradation and may persist in the environment. nih.govnih.gov The persistence of a compound like this compound is influenced by its chemical structure and environmental conditions such as temperature, pH, sunlight, and microbial activity.

The primary pathways for the breakdown of such compounds in the environment include:

Biodegradation: This is a key process where microorganisms, such as bacteria and fungi, break down organic compounds. nih.govnih.gov The degradation can occur under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions. Some complex chlorinated compounds are more effectively mineralized through sequential anaerobic and aerobic processes. researchgate.net Microorganisms possess a range of enzymes that can cleave carbon-halogen bonds and metabolize the resulting molecules. nih.gov

Photolysis (Photodegradation): Sunlight can provide the energy to break down chemical bonds in a molecule. Aromatic ketones are known to absorb ultraviolet radiation, which can lead to their degradation in surface waters.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of a compound. The α-chloro ketone functional group can be susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group, transforming the compound into a less halogenated and often more biodegradable substance.

The rate of degradation is often expressed as a half-life, which is the time it takes for half of the initial concentration of a substance to disappear. Estimating these half-lives can be complex due to high variability in experimental data, often requiring advanced statistical models like Bayesian inference to characterize the distribution of reported values. nih.gov

| Degradation Pathway | Description | Influencing Factors | Potential Transformation Products |

|---|---|---|---|

| Biodegradation | Breakdown of the compound by microorganisms (bacteria, fungi). nih.gov | Microbial population, oxygen levels, temperature, nutrient availability. | 4-Hexylacetophenone (via dechlorination), hydroxylated derivatives, ring-cleavage products. |

| Photolysis | Degradation caused by the absorption of light energy (UV radiation from sunlight). | Sunlight intensity, water clarity, presence of photosensitizing agents. | Radical species, smaller organic molecules. |

| Hydrolysis | Chemical reaction with water leading to the cleavage of bonds. | pH, temperature. | 2-Hydroxy-1-(4-hexylphenyl)ethan-1-one. |

Methodologies for Assessing Ecological Impact and Occurrence of Halogenated Byproducts

To understand the potential risks posed by halogenated ketones and to monitor their presence in the environment, specialized scientific methodologies are employed. These can be broadly categorized into analytical methods for detection and ecotoxicological methods for impact assessment.

Analytical Methodologies: Detecting and quantifying trace levels of disinfection byproducts in complex environmental matrices like water requires highly sensitive and specific analytical techniques.

Gas Chromatography (GC): This is a common technique for separating and analyzing volatile and semi-volatile organic compounds. For halogenated compounds, GC is often paired with highly selective detectors. A halogen-specific detector (XSD) is particularly useful as it is highly selective towards halogenated DBPs, providing clean chromatograms with minimal interference from non-halogenated matrix components. nih.gov An electron capture detector (ECD) is also highly sensitive to halogenated compounds. For definitive identification, GC is coupled with mass spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile or thermally unstable compounds. Ketones are often analyzed by HPLC after a process called derivatization, where they are reacted with a chemical agent to make them more easily detectable. A standard method involves reacting ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form DNPH-derivatives, which can then be readily detected by a UV detector. epa.govwaters.com

Ecological Impact Assessment: This involves evaluating the potential harm of a chemical to various organisms and ecosystems. The process typically begins with laboratory-based toxicity testing on representative aquatic species.

Toxicity Testing: Standardized tests expose organisms like algae, crustaceans (Daphnia magna), and fish to different concentrations of the chemical to determine the levels at which adverse effects occur. nih.gov

Risk Quotient (RQ): The ecological risk is often characterized by calculating a risk quotient. bohrium.comresearchgate.net This is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of the chemical in the environment, while the PNEC is the concentration below which harmful effects are unlikely to occur, derived from toxicity data. An RQ greater than 1 suggests a potential for ecological risk, warranting further investigation or mitigation measures. researchgate.net

| Methodology | Principle | Application for Halogenated Ketones |

|---|---|---|

| Gas Chromatography with Halogen-Specific Detector (GC-XSD) | Separates compounds based on volatility; the XSD provides a selective and sensitive signal for halogenated molecules. nih.gov | Quantification of various classes of halogenated DBPs in water samples. |

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on polarity. Requires derivatization with DNPH for sensitive detection of ketones. epa.gov | Analysis of specific ketones in air and water samples. |

| Aquatic Toxicity Testing | Exposing standard test organisms (e.g., algae, daphnids, fish) to the chemical to determine concentrations causing acute or chronic effects. nih.gov | Generates data to establish the Predicted No-Effect Concentration (PNEC). |

| Ecological Risk Assessment (ERA) | Compares environmental exposure concentrations with toxicity thresholds to characterize risk (e.g., using Risk Quotients). researchgate.net | Integrates occurrence and toxicity data to evaluate the potential for adverse ecological effects. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-hexylphenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology :

- Friedel-Crafts Acylation : React 4-hexylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂) under anhydrous conditions .

- Modification of Hydroxyacetophenone Derivatives : Use 4-hydroxyacetophenone as a starting material, followed by alkylation with hexyl bromide and subsequent chlorination using SOCl₂ or PCl₃ .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DCM) and temperature (reflux vs. room temperature) to improve yield .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Structural Confirmation : Use H/C NMR to verify the aromatic proton environment and carbonyl group (δ ~200 ppm for ketone). LC-MS or HRMS can confirm molecular weight (170.59 g/mol) .

- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination .

Q. What safety precautions are critical when handling this compound?

- Hazard Profile : Classified as toxic (H301) and corrosive (H314). Lachrymator; use fume hoods and PPE (gloves, goggles) .

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the carbonyl and chloro groups. Identify electrophilic centers (LUMO mapping) .

- Kinetic Studies : Compare activation energies for SN1 vs. SN2 mechanisms using Arrhenius plots derived from experimental rate constants .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?

- Methodology :

- Validation Techniques : Reproduce measurements under controlled conditions (e.g., differential scanning calorimetry for melting point, dynamic vapor sorption for hygroscopicity) .

- Literature Cross-Reference : Compare data from peer-reviewed journals (e.g., Research on Chemical Intermediates) and avoid vendor-specific datasets .

Q. How can this compound serve as a precursor for synthesizing bioactive heterocycles?

- Case Study :

- Chalcone Derivatives : Condense with substituted benzaldehydes in basic ethanol to form α,β-unsaturated ketones, precursors for flavones or pyrimidines .

- HDAC Inhibitors : React with hydroxypyrimidine derivatives via microwave-assisted coupling (80°C, 30 min) to enhance yield .

Q. What advanced crystallographic tools are used to study its supramolecular interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。